molecular formula C9H11NO B13954415 4-Ethenyl-2,5-dimethylpyridin-3-ol CAS No. 758630-41-0

4-Ethenyl-2,5-dimethylpyridin-3-ol

Cat. No.: B13954415
CAS No.: 758630-41-0
M. Wt: 149.19 g/mol
InChI Key: BCTMEMSYIYBABX-UHFFFAOYSA-N
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Description

4-Ethenyl-2,5-dimethylpyridin-3-ol is an organic compound that belongs to the pyridine family It is characterized by the presence of an ethenyl group at the 4-position, two methyl groups at the 2- and 5-positions, and a hydroxyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2,5-dimethylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with an appropriate ethenylboronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2,5-dimethylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The methyl groups at the 2- and 5-positions can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-ethenyl-2,5-dimethylpyridin-3-one.

    Reduction: Formation of 4-ethyl-2,5-dimethylpyridin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethenyl-2,5-dimethylpyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethenyl-2,5-dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position can form hydrogen bonds with biological molecules, influencing their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-2,5-dimethylpyridin-3-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial applications.

Properties

CAS No.

758630-41-0

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-ethenyl-2,5-dimethylpyridin-3-ol

InChI

InChI=1S/C9H11NO/c1-4-8-6(2)5-10-7(3)9(8)11/h4-5,11H,1H2,2-3H3

InChI Key

BCTMEMSYIYBABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C=C)O)C

Origin of Product

United States

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